molecular formula C17H21FN2O4 B6664811 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid

1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid

Cat. No.: B6664811
M. Wt: 336.36 g/mol
InChI Key: MWHSDROLRDMUII-UHFFFAOYSA-N
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Description

1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a fluoro-methylbenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, reduction could produce an alcohol, and substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving the central nervous system due to the presence of the piperidine ring.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid would depend on its specific interactions with molecular targets. The piperidine ring and fluoro-methylbenzoyl group suggest potential binding to receptors or enzymes, possibly modulating their activity. The carboxylic acid group could also play a role in these interactions, potentially forming hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with various substitutions on the ring or the benzoyl group. Examples might include:

  • 1-[2-[(3-Chloro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid
  • 1-[2-[(3-Fluoro-4-ethylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid

Uniqueness

The uniqueness of 1-[2-[(3-Fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy or selectivity in various applications.

Properties

IUPAC Name

1-[2-[(3-fluoro-4-methylbenzoyl)-methylamino]acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4/c1-11-5-6-12(8-14(11)18)16(22)19(2)10-15(21)20-7-3-4-13(9-20)17(23)24/h5-6,8,13H,3-4,7,9-10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHSDROLRDMUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC(=O)N2CCCC(C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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